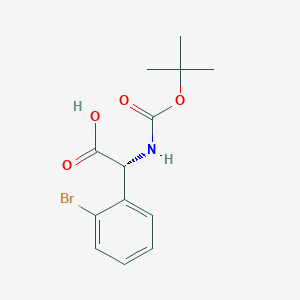

(R)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid

Description

(R)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid is a chiral amino acid derivative characterized by:

- Stereochemistry: R-configuration at the α-carbon.

- Substituents: A 2-bromophenyl group and a tert-butoxycarbonyl (Boc)-protected amino group.

- Molecular formula: Likely C₁₃H₁₅BrNO₄ (inferred from analogs like the 2-chlorophenyl variant, C₁₃H₁₆ClNO₄ ).

- Applications: Intermediate in peptide synthesis and drug development, leveraging the Boc group for amine protection .

Properties

Molecular Formula |

C13H16BrNO4 |

|---|---|

Molecular Weight |

330.17 g/mol |

IUPAC Name |

(2R)-2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

InChI |

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |

InChI Key |

XAAGWHKTRALRLO-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1Br)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (R)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid

General Synthetic Strategy

The synthesis of this compound generally involves:

- Introduction of the bromophenyl moiety onto an α-amino acid scaffold.

- Protection of the amino group with the tert-butoxycarbonyl (Boc) group to prevent side reactions.

- Maintenance or induction of the (R)-stereochemistry during synthesis.

Detailed Synthetic Routes

Boc Protection of (R)-2-Amino-2-(2-bromophenyl)acetic acid

One of the most straightforward approaches involves starting from commercially available (R)-2-amino-2-(2-bromophenyl)acetic acid. The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate or potassium carbonate, or sterically hindered organic amines like N,N-diisopropylethylamine. The reaction is typically conducted in solvents such as tetrahydrofuran (THF) or a THF/water mixture at mild temperatures ranging from 10 °C to 30 °C for 1 to 6 hours until completion.

| Step | Reagents and Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | (R)-2-Amino-2-(2-bromophenyl)acetic acid | Starting material | Commercially available |

| 2 | Di-tert-butyl dicarbonate (1 equiv) | Boc protection of amino group | In THF or THF/water, 10–30 °C, 1–6 h |

| 3 | Sodium carbonate or potassium carbonate or DIPEA | Base to facilitate Boc protection | Reaction monitored until completion |

The product, this compound, is isolated by conventional methods such as filtration, chromatography, or recrystallization.

Alternative Synthetic Routes via α-Bromoglycine Esters and Imine Intermediates

Another reported method involves preparing α-bromo derivatives of glycine esters, followed by reaction with protected piperidine or other amines to form the desired amino acid derivatives. For example, N-benzoyl α-bromoglycine ethyl ester can be synthesized in quantitative yield and purified by washing with petroleum ether under nitrogen atmosphere. This intermediate can then be reacted with polymer-supported amines to yield imine intermediates, which upon further processing yield Boc-protected amino acids.

| Step | Reagents and Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 1-Benzamido-2-ethoxy-2-oxoethyl pivalate + (E)-1-(2-bromovinyl)benzene | Formation of α-bromo glycine ester | Quantitative yield, purified by washing |

| 2 | Reaction with piperidinomethyl polystyrene in DCM | Formation of imine intermediate | Stirred 10 min at room temperature |

| 3 | Solvent removal in vacuo | Isolation of intermediate | Used immediately for next step |

Analytical Data and Reaction Monitoring

The preparation of this compound is typically monitored by chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Purity and stereochemistry are confirmed by nuclear magnetic resonance (NMR) spectroscopy and chiral chromatography.

| Analytical Technique | Purpose | Typical Observations |

|---|---|---|

| NMR (1H, 13C) | Structural confirmation | Signals corresponding to Boc group, aromatic protons, and alpha-carbon |

| Chiral HPLC | Enantiomeric excess (ee) determination | Confirmation of (R)-configuration purity |

| Mass Spectrometry | Molecular weight confirmation | M+ peak at 330.17 g/mol |

| IR Spectroscopy | Functional group identification | Characteristic peaks for Boc carbamate and carboxylic acid groups |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Boc Protection of (R)-amino acid | (R)-2-amino-2-(2-bromophenyl)acetic acid | Di-tert-butyl dicarbonate, base, THF | Straightforward, mild conditions | Requires enantiopure starting material |

| α-Bromo Glycine Ester Route | 1-Benzamido-2-ethoxy-2-oxoethyl pivalate + (E)-1-(2-bromovinyl)benzene | Polymer-supported amine, DCM, vacuum drying | Allows for imine intermediate formation | Multi-step, sensitive intermediates |

| Sulfonyl Chloride Conjugation | 4-Bromobenzenesulfonyl chloride + Boc-protected amino acid | Triethylamine, iodomethane, acid hydrolysis | High reproducibility and efficiency | More complex, multiple purification steps |

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

Oxidation: Brominated phenolic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl acetic acids.

Scientific Research Applications

(R)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid is a chiral compound featuring a bromophenyl group attached to an amino acid moiety, specifically an acetic acid derivative. The presence of a tert-butoxycarbonyl protecting group on the amino function enhances its stability and solubility in organic solvents. Due to its potential biological activities and applications in drug development, this compound is often utilized in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

This compound has several applications in various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing complex molecules with potential therapeutic applications.

- Pharmaceutical Research: The compound is utilized in drug development as an intermediate or precursor for synthesizing active pharmaceutical ingredients.

- Chemical Synthesis: It is employed as a reagent in organic synthesis for introducing specific functional groups or creating chiral molecules.

The chemical reactivity of this compound primarily involves nucleophilic substitutions due to the electrophilic nature of the bromine atom on the phenyl ring.

The synthesis of this compound typically involves several steps:

- Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

- Bromination of the Phenyl Ring: The phenyl ring is brominated to introduce the bromine substituent at the desired position.

- Chiral Resolution: If necessary, chiral resolution techniques are employed to obtain the desired stereoisomer.

- Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Mechanism of Action

The mechanism of action of ®-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the amino acid moiety can interact with active sites or catalytic residues. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Substituent and Stereochemical Variations

The table below summarizes key structural analogs, focusing on substituents, stereochemistry, and physicochemical properties:

Biological Activity

(R)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid, a compound with significant biological potential, has garnered interest in pharmacological research due to its structural attributes and associated activities. This article explores its biological activity, including mechanisms, case studies, and relevant research findings.

- Chemical Formula : C13H16BrNO4

- Molecular Weight : 330.17 g/mol

- IUPAC Name : (2R)-2-(2-bromophenyl)-2-[(tert-butoxycarbonyl)amino]acetic acid

- CAS Number : 1228547-87-2

The compound is primarily recognized for its inhibitory effects on specific kinases, which play crucial roles in various cellular processes. Notably, it exhibits significant inhibitory activity against Glycogen Synthase Kinase 3 Beta (GSK-3β), a target implicated in numerous signaling pathways related to cell proliferation and survival.

Table 1: Kinase Inhibition Activity of this compound

Biological Activity and Case Studies

Research has demonstrated that this compound not only inhibits GSK-3β but also shows potential anti-inflammatory properties. A study indicated that the compound could reduce levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, suggesting its role in modulating inflammatory responses.

Case Study: Inhibition of Inflammatory Mediators

In a controlled experiment involving BV-2 microglial cells, the compound was administered at various concentrations. The results highlighted a dose-dependent decrease in NO and IL-6 levels, with notable efficacy at lower concentrations.

Table 2: Effects on Inflammatory Mediators

| Concentration (µM) | NO Levels (µM) | IL-6 Levels (pg/mL) |

|---|---|---|

| 1 | Reduced | Reduced |

| 10 | Significant | Significant |

Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated using HT-22 mouse hippocampal neuronal cells. The study found that at concentrations up to 10 µM, the compound did not significantly reduce cell viability, indicating a favorable safety profile for potential therapeutic applications.

Table 3: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 98 |

| 1 | 95 |

| 10 | 92 |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and stability considerations for (R)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid?

- Answer : The compound should be stored sealed in a dry environment at room temperature (20–25°C) to prevent hydrolysis or degradation of the tert-butoxycarbonyl (Boc) protecting group. Stability under these conditions is inferred from analogous Boc-protected amino acids, which are sensitive to moisture and acidic/basic conditions . Reactivity with incompatible materials (e.g., strong oxidizing agents) should be avoided, though specific data for this compound are limited .

Q. How can researchers confirm the enantiomeric purity of this compound during synthesis?

- Answer : Chiral HPLC or polarimetry are standard methods. For structurally related Boc-protected phenylglycine derivatives, X-ray crystallography has been used to resolve stereochemical ambiguities (e.g., in fluorophenyl analogs) . Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate enantiomers by analyzing spatial interactions between the bromophenyl group and the Boc-protected amino moiety.

Q. What safety precautions are critical when handling this compound?

- Answer : Based on safety data for structurally similar Boc-protected acids, wear lab coats, gloves, and eye protection. Avoid inhalation of dust (risk of respiratory irritation, H335) and direct skin contact (potential irritation, H315). In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the bromine substituent on the phenyl ring influence reactivity in peptide coupling reactions?

- Answer : The electron-withdrawing bromine group increases the electrophilicity of the adjacent carbonyl, enhancing reactivity in amide bond formation. However, steric hindrance from the 2-bromophenyl moiety may slow coupling kinetics. Optimization of coupling agents (e.g., HATU vs. EDCI) and reaction temperatures is recommended, as shown in protocols for related Boc-amino acids .

Q. What analytical techniques are suitable for characterizing degradation products under acidic conditions?

- Answer : LC-MS or HPLC-MS can identify Boc-deprotected intermediates (e.g., free amino acids) and bromophenylacetic acid byproducts. For example, trifluoroacetic acid (TFA)-mediated Boc removal generates volatile tert-butyl cations, detectable via GC-MS . FT-IR can track loss of the Boc carbonyl peak (~1680–1720 cm⁻¹) .

Q. How can contradictions in solubility data be resolved for this compound?

- Answer : Discrepancies may arise from varying purity grades or solvent polarity. For instance, Boc-protected analogs are typically soluble in polar aprotic solvents (e.g., DMF, DCM) but insoluble in water or hexane. Systematic solubility testing in buffered solutions (pH 2–10) is advised, as phenolic or carboxylic acid groups may ionize .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this building block?

- Answer : Use low-temperature (0–4°C) coupling conditions with HOBt/DIC activation to minimize epimerization. Racemization risks are higher in sterically hindered environments (e.g., 2-bromophenyl group), as noted in studies of ortho-substituted phenylglycine derivatives . Post-synthesis chiral analysis is critical .

Methodological Considerations

Q. Designing a scalable synthesis protocol: What steps optimize yield while preserving stereochemistry?

- Answer : Key steps include:

- Boc protection : React the amino acid with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10) .

- Bromophenyl incorporation : Use Ullmann coupling or Pd-catalyzed cross-coupling for aryl bromide introduction.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How to analyze intermolecular interactions in crystallographic studies of this compound?

- Answer : Single-crystal X-ray diffraction reveals hydrogen bonding between the carboxylic acid and Boc carbonyl groups, as observed in fluorophenyl analogs . Compare packing motifs with non-brominated derivatives to assess steric/electronic effects of the bromine atom.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.